6-Fluoro-1-methyl-1H-indazol-3-amine
Overview
Description
6-Fluoro-1-methyl-1H-indazol-3-amine is a fluorinated derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties .
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-1-methyl-1H-indazol-3-amine, also known as 3-Amino-6-fluoro-1-methylindazole, is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound interacts with its target, tyrosine kinase, by binding to its hinge region . This interaction inhibits the activity of the enzyme, leading to changes in the signal transduction cascades it controls . The exact nature of these changes would depend on the specific pathways affected, which could vary based on the cell type and physiological conditions .
Biochemical Pathways
The compound’s interaction with tyrosine kinase affects various biochemical pathwaysThese include the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway, all of which are involved in cell growth, survival, and differentiation .
Pharmacokinetics
The compound’s molecular weight (16517 g/mol) and structure suggest that it may have good bioavailability
Result of Action
The compound has been shown to have potent anti-proliferative activity, particularly against the Hep-G2 cell line . It suppresses the expression of the IDO1 protein, which is often overexpressed in cancer cells . It also showed high toxicity to normal cells (hek-293), indicating a need for further optimization to improve its selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 6-fluoroindazole with methylamine under specific conditions . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed amination .
Industrial Production Methods
Industrial production methods for this compound often employ large-scale synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Halogen substitution reactions are common, where the fluorine atom can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Fluoro-1-methyl-1H-indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole-3-amine: Lacks the fluorine atom, resulting in different biological activity.
6-Chloro-1-methyl-1H-indazol-3-amine: Chlorine substitution alters its chemical properties and reactivity.
6-Bromo-1-methyl-1H-indazol-3-amine: Bromine substitution provides different pharmacological profiles.
Uniqueness
6-Fluoro-1-methyl-1H-indazol-3-amine is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This fluorine substitution often results in improved biological activity and selectivity compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
6-fluoro-1-methylindazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNBSUXIZQEXMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570383 | |
Record name | 6-Fluoro-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171809-13-5 | |
Record name | 6-Fluoro-1-methyl-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171809-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 171809-13-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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